

An In-depth Technical Guide to Methyl Pyrrole-2-carboxylate: Discovery and Significance

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Compound of Interest

Compound Name: Methyl pyrrole-2-carboxylate

Cat. No.: B105430

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl pyrrole-2-carboxylate**, a key heterocyclic compound. It covers its historical discovery, detailed chemical properties, synthesis methodologies, and its significant role as a versatile building block in the development of therapeutic agents. This document is intended to be a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Introduction and Discovery

The study of pyrrole and its derivatives has been a cornerstone of heterocyclic chemistry, driven by their presence in a vast array of biologically significant molecules, including heme, chlorophyll, and vitamin B12. Pyrrole itself was first identified in 1834 by F. F. Runge as a component of coal tar and was later isolated from the pyrolysate of bone in 1857.^[1] The name "pyrrole" originates from the Greek word "pyrrhos," meaning "fiery" or "reddish," alluding to the vibrant red color it imparts to a pine splint dipped in hydrochloric acid.^[1]

While the precise first synthesis of **methyl pyrrole-2-carboxylate** is not prominently documented, the parent compound, pyrrole-2-carboxylic acid, has been known for over a century. It is found in nature as a product of the dehydrogenation of the amino acid proline.^[2] The ester, **methyl pyrrole-2-carboxylate**, would have been readily accessible through standard esterification procedures following the isolation and characterization of the carboxylic acid. Its importance grew with the increasing demand for functionalized pyrrole scaffolds in the burgeoning field of medicinal chemistry.

Chemical and Physical Properties

Methyl pyrrole-2-carboxylate is a white solid at room temperature, possessing the chemical and physical properties summarized in the table below.^[3]^[4] Its stability and solubility in common organic solvents make it a convenient intermediate for a wide range of chemical transformations.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₇ NO ₂	^[3]
Molecular Weight	125.13 g/mol	^[3]
CAS Number	1193-62-0	^[3]
IUPAC Name	methyl 1H-pyrrole-2-carboxylate	^[4]
Appearance	White powder/solid	^[3]
Melting Point	74-78 °C	^[3]
Boiling Point	230.3 °C at 760 mmHg	^[3]
Solubility	Soluble in water and common organic solvents	
Purity (typical)	>99.0% for pharmaceutical applications	^[3]

Spectroscopic Data

The structural elucidation of **methyl pyrrole-2-carboxylate** is confirmed by various spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (CDCl ₃)	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Assignment
~9.0	br s	N-H		
6.9 - 6.8	m	H5		
6.7 - 6.6	m	H3		
6.1 - 6.0	m	H4		
3.8	s	-OCH ₃		

¹³ C NMR (CDCl ₃)	Chemical Shift (ppm)	Assignment
~162	C=O	
~124	C2	
~122	C5	
~115	C3	
~108	C4	
~51	-OCH ₃	

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibrational Mode
~3300	N-H stretch
~1680	C=O stretch (ester)
~1550, 1470	C=C stretch (aromatic ring)
~1250, 1100	C-O stretch (ester)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
125	High	[M] ⁺ (Molecular ion)
94	High	[M - OCH ₃] ⁺
66	Moderate	[M - OCH ₃ - CO] ⁺ or retro-Diels-Alder

Synthesis of Methyl Pyrrole-2-carboxylate

Methyl pyrrole-2-carboxylate can be synthesized through several routes. A common and straightforward laboratory method is the Fischer esterification of pyrrole-2-carboxylic acid.

Experimental Protocol: Fischer Esterification of Pyrrole-2-carboxylic Acid

Objective: To synthesize **methyl pyrrole-2-carboxylate** from pyrrole-2-carboxylic acid.

Materials:

- Pyrrole-2-carboxylic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H₂SO₄)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

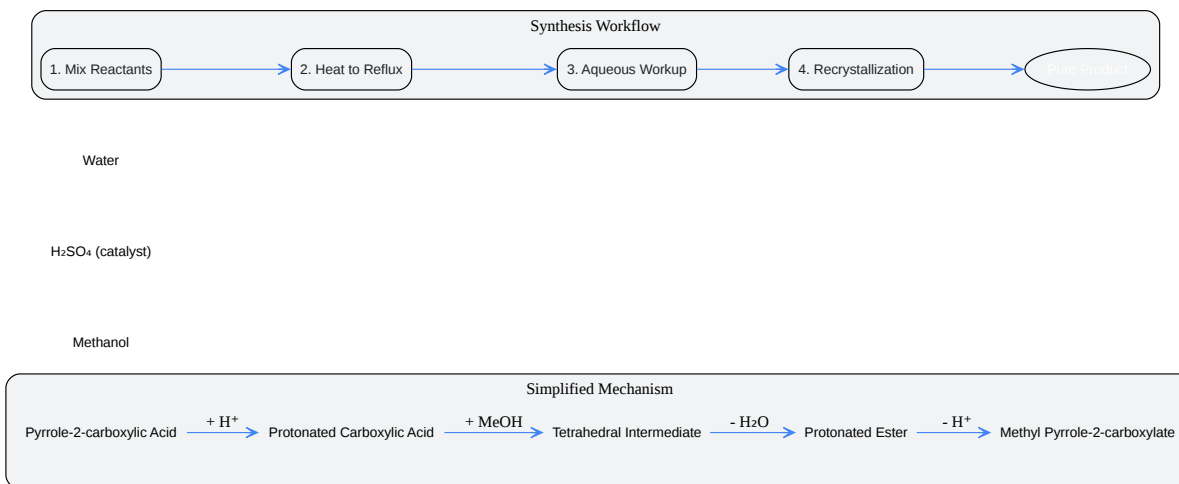
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrrole-2-carboxylic acid in an excess of anhydrous methanol.

- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude **methyl pyrrole-2-carboxylate** can be purified by recrystallization.

- Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of ethanol and water or hexanes and ethyl acetate.
- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the crystals under vacuum to obtain pure **methyl pyrrole-2-carboxylate**.



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Caption: Workflow for the synthesis of **methyl pyrrole-2-carboxylate** via Fischer esterification.

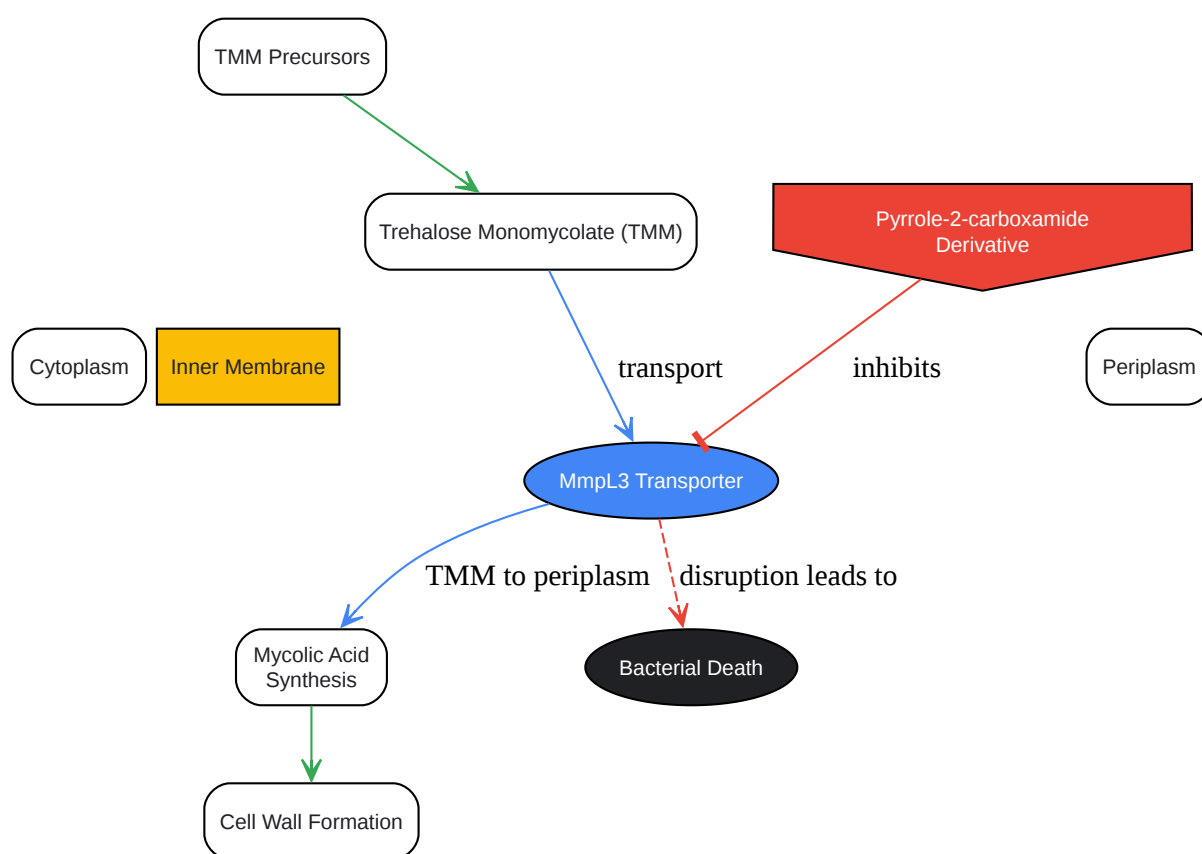
Significance in Drug Discovery and Development

Methyl pyrrole-2-carboxylate serves as a crucial scaffold for the synthesis of a diverse range of biologically active molecules. The pyrrole ring is a privileged structure in medicinal chemistry, and modifications at the 2-position ester group allow for the exploration of structure-activity relationships (SAR).

Antimicrobial Activity

Derivatives of pyrrole-2-carboxamide, synthesized from **methyl pyrrole-2-carboxylate**, have shown significant promise as antimicrobial agents, particularly against *Mycobacterium tuberculosis*.

- Targeting MmpL3: Several studies have identified the Mycobacterial Membrane Protein Large 3 (MmpL3) as a key target for pyrrole-2-carboxamide derivatives. MmpL3 is an essential transporter responsible for the translocation of trehalose monomycolate (TMM), a precursor for mycolic acids, across the mycobacterial inner membrane. Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial death.[5]



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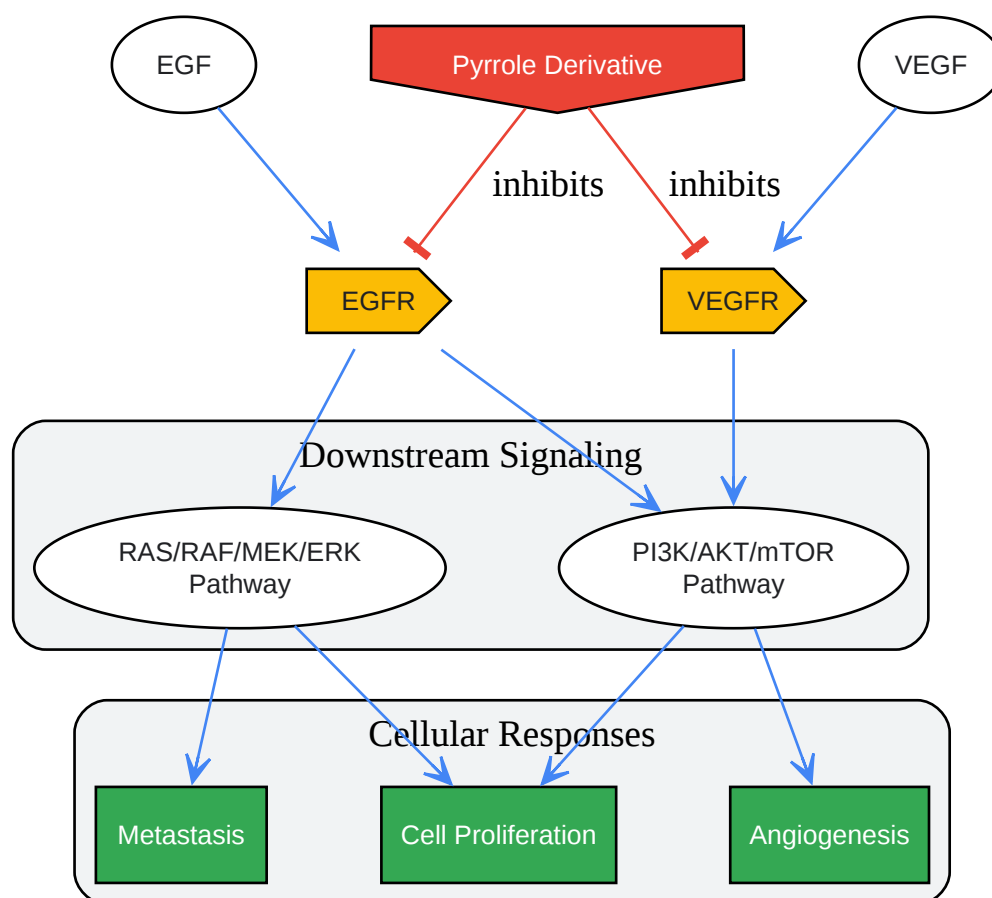
Caption: Inhibition of MmpL3-mediated TMM transport by pyrrole-2-carboxamide derivatives.

- **Targeting InhA:** Another important target for anti-tuberculosis drugs is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system of mycobacteria, which is responsible for the elongation of fatty acids that form mycolic acids. Pyrrole-based compounds have been designed to inhibit InhA.

Anticancer Activity

The pyrrole scaffold is also prevalent in a number of anticancer agents. Derivatives of **methyl pyrrole-2-carboxylate** have been investigated for their potential to inhibit key signaling pathways involved in cancer progression.

- **Inhibition of EGFR and VEGFR Signaling:** The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial receptor tyrosine kinases that, when dysregulated, can lead to uncontrolled cell proliferation, angiogenesis, and metastasis. Pyrrole-containing compounds have been developed as inhibitors of these pathways.



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Caption: Inhibition of EGFR and VEGFR signaling pathways by pyrrole derivatives.

Anti-inflammatory Activity

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets for anti-inflammatory drugs. They are involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Pyrrole-containing compounds have been developed as selective COX-2 inhibitors, aiming to reduce inflammation with fewer gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Biological Activity Data

The following table summarizes the biological activity of selected pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives.

Compound Class	Target Organism/Cell Line	Target Enzyme/Pathway	Activity Metric	Value	Reference(s)
Pyrrole-2-carboxamide derivatives	Mycobacterium tuberculosis H37Rv	MmpL3	MIC	0.016 - 3.7 $\mu\text{g/mL}$	[5]
Pyrrole-2-carboxamide derivatives	Vero cells	Cytotoxicity	IC ₅₀	>64 $\mu\text{g/mL}$	[5]
Diaryl-dihydropyrrole-2-carboxylic acids	A549 (lung cancer)	Proliferation	IC ₅₀	~10 μM	
Pyrrole carboxylic acid derivatives	COX-1 / COX-2	Enzyme Inhibition	IC ₅₀	Varies by derivative	

Conclusion

Methyl pyrrole-2-carboxylate is a molecule of significant interest in the field of organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for the creation of complex molecular architectures. The demonstrated biological activities of its derivatives against critical targets in infectious diseases and cancer highlight the enduring importance of the pyrrole scaffold in drug discovery. This technical guide serves as a foundational resource for researchers aiming to leverage the chemical and biological properties of **methyl pyrrole-2-carboxylate** in the development of novel therapeutics.

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